molecular formula C20H21ClN2O6S B11221885 Methyl 2-chloro-5-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Methyl 2-chloro-5-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11221885
M. Wt: 452.9 g/mol
InChI Key: FXGOZRGSFDHXAY-UHFFFAOYSA-N
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Description

METHYL 2-CHLORO-5-(5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE is a complex organic compound with a unique structure that includes a benzoxazepine ring, a methanesulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-CHLORO-5-(5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE typically involves multiple steps. One common approach is to start with the preparation of the benzoxazepine core, followed by the introduction of the methanesulfonyl group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-CHLORO-5-(5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to modify the benzoxazepine ring or the benzoate ester.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

METHYL 2-CHLORO-5-(5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand the interactions between small molecules and biological targets.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which METHYL 2-CHLORO-5-(5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazepine derivatives and methanesulfonyl-containing molecules. Examples include:

Uniqueness

What sets METHYL 2-CHLORO-5-(5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE apart is its unique combination of functional groups and its potential for diverse applications. The presence of the benzoxazepine ring and the methanesulfonyl group provides opportunities for unique chemical reactivity and biological activity.

Properties

Molecular Formula

C20H21ClN2O6S

Molecular Weight

452.9 g/mol

IUPAC Name

methyl 2-chloro-5-[(7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C20H21ClN2O6S/c1-12-4-7-17-16(10-12)23(30(3,26)27)9-8-18(29-17)19(24)22-13-5-6-15(21)14(11-13)20(25)28-2/h4-7,10-11,18H,8-9H2,1-3H3,(H,22,24)

InChI Key

FXGOZRGSFDHXAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC(=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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